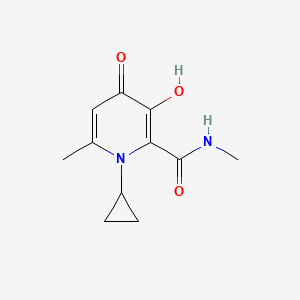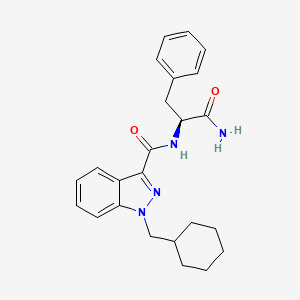
Pimasertib
Übersicht
Beschreibung
Pimasertib ist ein selektiver und potenter nicht-kompetitiver Inhibitor von Adenosintriphosphat der Mitogen-aktivierten Proteinkinase-Kinase 1 und 2 (MEK1/2). Es wird hauptsächlich für sein Potenzial zur Behandlung verschiedener Krebsarten untersucht, indem es den Ras/Raf/MEK/ERK-Signalweg hemmt, der häufig in menschlichen Krebsarten aktiviert ist .
Analyse Chemischer Reaktionen
Pimasertib unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation und Reduktion: Diese Reaktionen sind entscheidend für die Modifizierung der funktionellen Gruppen innerhalb des Moleküls.
Substitutionsreaktionen: Häufige Reagenzien sind Halogenierungsmittel und Nukleophile, die zur Bildung von substituierten Derivaten führen.
Kupplungsreaktionen: Diese werden verwendet, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden, die für den Aufbau der Kernstruktur von this compound unerlässlich sind
Wissenschaftliche Forschungsanwendungen
Pimasertib wurde ausgiebig auf seine Anwendungen untersucht in:
Chemie: Als Werkzeug zur Untersuchung des MEK/ERK-Signalwegs.
Biologie: Untersuchung seiner Auswirkungen auf Zellproliferation, Differenzierung und Überleben.
Medizin: Klinische Studien haben sein Potenzial zur Behandlung fortgeschrittener solider Tumoren, Melanoms und anderer Krebsarten durch Hemmung des MEK1/2-Signalwegs gezeigt
Industrie: Potenzieller Einsatz bei der Entwicklung gezielter Krebstherapien
Wirkmechanismus
This compound bindet selektiv an und hemmt die Aktivität von MEK1/2, wodurch die Aktivierung von nachgeschalteten Effektorproteinen und Transkriptionsfaktoren verhindert wird. Diese Hemmung führt zur Unterdrückung der wachstumsfaktorvermittelten Zellsignalisierung und der Proliferation von Tumorzellen. Die einzigartige Bindungsstelle der Verbindung ermöglicht eine hohe Spezifität für MEK-Proteine und verhindert die Kreuzhemmung anderer Kinasen .
Wirkmechanismus
Pimasertib selectively binds to and inhibits the activity of MEK1/2, preventing the activation of downstream effector proteins and transcription factors. This inhibition results in the suppression of growth factor-mediated cell signaling and tumor cell proliferation. The compound’s unique binding site allows for high specificity to MEK proteins, preventing cross-inhibition of other kinases .
Vergleich Mit ähnlichen Verbindungen
Pimasertib wird mit anderen MEK-Inhibitoren verglichen, wie zum Beispiel:
- Trametinib
- Selumetinib
- Cobimetinib
Die Einzigartigkeit von this compound liegt in seiner spezifischen Bindungsstelle und seiner Fähigkeit, MEK1/2 zu hemmen, ohne andere Kinasen zu beeinflussen, was Off-Target-Effekte reduzieren und sein therapeutisches Profil verbessern kann .
Vorbereitungsmethoden
Die Synthese von Pimasertib umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktion unter spezifischen Bedingungen. Detaillierte Synthesewege und industrielle Produktionsmethoden sind in der öffentlichen Domäne nicht leicht verfügbar. Typischerweise werden solche Verbindungen durch eine Reihe von organischen Reaktionen synthetisiert, die Halogenierung, Aminierung und Kupplungsreaktionen unter kontrollierten Bedingungen umfassen .
Eigenschaften
IUPAC Name |
N-[(2S)-2,3-dihydroxypropyl]-3-(2-fluoro-4-iodoanilino)pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FIN3O3/c16-12-5-9(17)1-2-13(12)20-14-7-18-4-3-11(14)15(23)19-6-10(22)8-21/h1-5,7,10,20-22H,6,8H2,(H,19,23)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUAUNHCRHHYNE-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)NCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)NC[C@@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FIN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40152870 | |
| Record name | AS 703026 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40152870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204531-26-9, 1236699-92-5 | |
| Record name | AS 703026 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204531269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pimasertib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1236699925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pimasertib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14904 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AS 703026 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40152870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIMASERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ON9RK82AL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(2R)-2-[(2S)-2-[[(E)-3-[2-[(2S,3S,5S,7S)-3,7-dihydroxy-5,8,8-trimethylnonan-2-yl]-4,5-dihydro-1,3-thiazol-4-yl]-2-methylprop-2-enoyl]amino]-3-(4-methoxyphenyl)propanoyl]-1-[(2S,3S)-3-methyl-2-[[(2S)-2-(methylamino)propanoyl]amino]pentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B605542.png)



![(2E)-N,N-diethyl-2-[(3-methoxy-1,4-dioxonaphthalen-2-yl)methylidene]pentanamide](/img/structure/B605550.png)


